Tributyltin bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
bromo(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKTAOFDKFAMI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023072 | |
| Record name | Bromo(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-23-0 | |
| Record name | Bromotributylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tributyltin bromide | |
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| Record name | Bromo(tributyl)stannane | |
| Source | EPA DSSTox | |
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| Record name | Tributyltin bromide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIBUTYLTIN BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O | |
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Synthetic Methodologies and Reaction Pathways of Tributyltin Bromide
Synthesis from Tributyltin Hydride
A principal route to obtaining tributyltin bromide is from tributyltin hydride. This transformation is typically achieved through bromination, a reaction that requires careful control of conditions to ensure high yield and purity.
Bromination of Tributyltin Hydride
The direct bromination of tributyltin hydride using elemental bromine is a common laboratory-scale synthesis. The reaction involves the cleavage of the tin-hydrogen bond in tributyltin hydride and the formation of a new tin-bromine (B14679306) bond. libretexts.orgpearson.com This process results in the formation of this compound and hydrogen bromide as a byproduct. The general reaction is as follows:
(C₄H₉)₃SnH + Br₂ → (C₄H₉)₃SnBr + HBr
Reaction Conditions and Optimization Parameters
To achieve optimal results in the bromination of tributyltin hydride, specific reaction conditions are crucial. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the highly reactive tributyltin hydride. Temperature control is another critical parameter; the reaction is often conducted at low temperatures (e.g., 0°C to -15°C) to manage the exothermic nature of the bromination and to minimize the formation of side products. orgsyn.org The dropwise addition of bromine to the tributyltin hydride solution helps to control the reaction rate and maintain the desired temperature range. orgsyn.org
Synthesis from Tin(IV) Halides
An alternative and widely used industrial method for preparing tributyltin compounds involves the reaction of tin(IV) halides with organometallic reagents, most notably Grignard reagents. digimat.inresearchgate.net This approach allows for the direct formation of the carbon-tin bonds.
Grignard Reagent-Mediated Synthesis
The synthesis of this compound can be accomplished using a Grignard reagent, specifically n-butylmagnesium bromide, in reaction with a tin(IV) halide like tin(IV) chloride (SnCl₄). digimat.inresearchgate.net In this multi-step process, the Grignard reagent alkylates the tin tetrachloride, replacing the chloride atoms with butyl groups. While the ultimate goal is this compound, this reaction sequence often first produces tetrabutyltin (B32133). The tetrabutyltin can then be converted to this compound through a redistribution reaction with additional tin(IV) chloride to form tributyltin chloride, which can subsequently undergo halogen exchange or be directly brominated. lookchem.com A more direct approach involves the controlled addition of the Grignard reagent to the tin halide to favor the formation of the trialkyltin halide. uu.nl
The reaction can be summarized as: SnCl₄ + 3 n-BuMgBr → (C₄H₉)₃SnCl + 3 MgBrCl (simplified representation) Followed by halogen exchange to yield this compound.
Alternatively, starting with tetrabutyltin: 3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl lookchem.com
Optimization of Stoichiometry and Reaction Environment
The success of the Grignard synthesis hinges on careful control of stoichiometry and the reaction environment. The molar ratio of the Grignard reagent to the tin(IV) halide is a critical factor that determines the product distribution. thieme-connect.de To maximize the yield of the desired tributyltin compound, an excess of the Grignard reagent is often used. uu.nl
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under a dry, inert atmosphere like nitrogen to prevent the Grignard reagent from reacting with moisture. digimat.inmnstate.edu Toluene is also utilized as a solvent in some industrial processes. thieme-connect.de Temperature control is important, and the reaction may be initiated at low temperatures and then allowed to warm to room temperature or heated to reflux to ensure completion. orgsyn.orgthieme-connect.de
| Parameter | Condition | Rationale |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation and reaction with moisture. orgsyn.org |
| Temperature | Low to ambient (e.g., -78°C to room temp) | Controls exothermic reaction, minimizes side products. orgsyn.org |
| Solvent | Anhydrous ethers (e.g., THF, diethyl ether), Toluene | Solubilizes reactants and facilitates the reaction. digimat.inthieme-connect.de |
| Stoichiometry | Controlled ratio of Grignard reagent to tin halide | Determines the degree of alkylation and product selectivity. thieme-connect.de |
Halogen Exchange Reactions
Halogen exchange, or the Finkelstein reaction, provides a pathway to synthesize this compound from other tributyltin halides, most commonly tributyltin chloride. This method is particularly useful when the corresponding chloride is more readily available or more easily synthesized. societechimiquedefrance.frunion.edu The reaction involves treating tributyltin chloride with a bromide salt, such as sodium bromide or potassium bromide, often in a suitable solvent like acetone (B3395972) or a polar aprotic solvent that facilitates the exchange. The equilibrium can be driven towards the product by the precipitation of the less soluble chloride salt. union.edu Nickel catalysts have also been shown to facilitate halide exchange reactions under mild conditions. caltech.edu
(C₄H₉)₃SnCl + NaBr → (C₄H₉)₃SnBr + NaCl
This method offers a straightforward conversion and is a valuable tool in the synthesis of specific organotin halides. societechimiquedefrance.fr
Conversion from Tributyltin Chloride via Direct Bromination
A primary industrial method for producing this compound is through the direct bromination of Tributyltin chloride. This process involves a halogen exchange where bromine displaces chlorine. The reaction is typically conducted using bromine gas in a controlled setting to facilitate the complete conversion of the chloride to the bromide form. Another approach involves the reaction of Tributyltin chloride with hydrogen bromide gas. google.com
This conversion is an example of a broader class of reactions known as metal-halogen exchange, a fundamental process in organometallic chemistry for creating new organometallic compounds from organic halides. wikipedia.org While the direct reaction with bromine is common for synthesis, halogen exchange reactions can also be observed during analytical procedures. For instance, when analyzing organotin chlorides with gas chromatography using hydrogen bromide (HBr) doping, an on-column halogen exchange reaction converts the chlorides to their bromide counterparts. psu.edu
Controlled Environment and Exothermic Management in Halogen Exchange
The halogen exchange reaction to form this compound is exothermic, necessitating careful management of the reaction temperature to prevent side reactions and ensure product integrity. Precise temperature control is crucial for optimizing the yield and purity of the final product. Reactions are often performed at low temperatures, for instance between -10° and 0°C, to manage the heat generated. orgsyn.org
A controlled environment is essential, typically involving an inert atmosphere to prevent oxidation and other unwanted reactions. Good agitation is also important to prevent the unreacted starting materials from being trapped within any precipitate that may form. orgsyn.org The use of anhydrous solvents is preferred to avoid hydrolysis.
Novel and Green Chemistry Approaches in this compound Synthesis
Exploration of Environmentally Benign Synthetic Routes
Traditional synthesis methods for organotin compounds like this compound often involve toxic reagents and generate hazardous waste. iupac.orgbio-conferences.org Recognizing the environmental concerns associated with organotin compounds, research has shifted towards developing more environmentally friendly synthetic methodologies. iupac.orgineosopen.orgresearchgate.net Green chemistry principles aim to reduce waste and utilize less hazardous materials. bio-conferences.orgresearchgate.net
One approach to greener synthesis involves the in-situ generation of reagents, which can minimize contact with toxic substances. For example, methods have been developed to generate Tributyltin hydride, a related and widely used reagent, from Tributyltin chloride using less hazardous reducing agents like polymethylhydrosiloxane (B1170920) (PMHS). psu.edu While not a direct synthesis of this compound, these developments point towards a broader trend of seeking safer alternatives in organotin chemistry. Other alternatives to toxic tin hydrides in radical reactions include silylated cyclohexadienes and the use of hypophosphite salts. iupac.orgresearchgate.net
Mechanistic Investigations of this compound Formation
Elucidation of Elementary Steps in Synthetic Pathways
The formation of this compound can occur through various reaction pathways, each involving distinct elementary steps. A common method involves the reaction of tributylstannyl anionoids with alkyl bromides. dtic.mil The predominant mechanism for this reaction with primary bromides is believed to be an SN2 displacement or a mechanistically similar pathway. dtic.mil
However, for reactions involving secondary bromides, evidence suggests the involvement of free radical intermediates. dtic.mil The formation of radicals can be initiated by methods such as the homolytic cleavage of a bromine-bromine bond using light. pearson.com Once formed, a tributyltin radical can abstract a bromine atom from an alkyl bromide to generate an alkyl radical and this compound. libretexts.orgjove.com This radical chain process is a key mechanism in many reactions involving organotin compounds. libretexts.org
The specific steps in a radical-mediated formation can be outlined as:
Initiation: Generation of a tributyltin radical, often from a precursor like Tributyltin hydride with an initiator like AIBN (Azobisisobutyronitrile). libretexts.org
Propagation:
The tributyltin radical reacts with an alkyl bromide (R-Br) to form this compound (Bu3SnBr) and an alkyl radical (R•). pharmacy180.com
This alkyl radical can then participate in further reactions. pharmacy180.com
Kinetic studies and the use of radical trapping agents are employed to distinguish between ionic and radical pathways. dtic.mil For example, the presence of a radical inhibitor would significantly slow down a reaction proceeding through a radical mechanism.
Role of Intermediates and Transition States
The synthetic pathways involving this compound are critically influenced by the nature of the intermediates and transition states formed during the reaction. These transient species dictate the reaction mechanism, kinetics, and stereochemical outcome. The roles of these species are best understood by examining the two primary contexts in which this compound is involved: its formation via radical pathways and its subsequent use as a reactant in organometallic transformations.
Intermediates and Transition States in Radical-Mediated Formation
This compound is a common byproduct in radical chain reactions where tributyltin hydride (Bu3SnH) is used as a reagent, for instance, in dehalogenation or carbon-carbon bond-forming reactions. researchgate.netlibretexts.org The mechanism proceeds through distinct radical intermediates and transition states.
The initiation of these reactions, often using azobisisobutyronitrile (AIBN) or light, generates a tributyltin radical (Bu3Sn•) from tributyltin hydride. libretexts.orgjove.com This tin-centered radical is a key intermediate that propagates the chain. wikipedia.org In the propagation step, the tributyltin radical abstracts a bromine atom from an organic substrate (R-Br). This occurs via a transition state leading to the formation of the stable this compound and a new carbon-centered radical (R•). libretexts.orgpearson.com
The reaction can be summarized as:
Initiation: Formation of Bu3Sn• radical from Bu3SnH.
Propagation Step 1: Bu3Sn• + R-Br → [Bu3Sn···Br···R]‡ → Bu3Sn-Br + R•
Propagation Step 2: The resulting alkyl radical (R•) then reacts further, for example, by abstracting a hydrogen atom from another molecule of Bu3SnH to form the desired product (R-H) and regenerate the Bu3Sn• radical, which continues the chain. jove.com
The transition state for the bromine abstraction is crucial for the reaction's efficiency. chimia.ch In certain contexts, such as the reduction of specific glycosyl bromides, the stereochemical outcome is governed by the geometry of the transition state. researchgate.net DFT calculations have been employed to model these transition states, revealing that factors like gauche effects and potential interactions between the tin center and other atoms (e.g., an anomeric fluoride) can stabilize one transition state over another, leading to high stereoselectivity. researchgate.net For instance, in some radical cyclization reactions, a chair-like transition state is preferred to minimize steric interactions and optimize orbital overlap. psu.edu
| Reaction Type | Key Intermediate(s) | Key Transition State Feature |
| Radical Dehalogenation | Tributyltin radical (Bu3Sn•), Alkyl radical (R•) | Halogen atom transfer |
| Radical Cyclization | Tributyltin radical (Bu3Sn•), Alkyl radical (R•) | Chair-like or boat-like geometry |
Intermediates and Transition States in Reactions of this compound
This compound can also serve as a reactant, particularly in nucleophilic substitution and cross-coupling reactions. In these cases, the intermediates and transition states differ significantly from the radical pathways.
Nucleophilic Substitution:
When this compound reacts with a nucleophile (Nu⁻), the attack occurs at the electrophilic tin center. Unlike carbon, tin can accommodate more than four ligands, forming hypercoordinated species. wikipedia.organjs.edu.iq The reaction is proposed to proceed through a pentacoordinate, trigonal bipyramidal intermediate or transition state. acs.org
Reaction: Bu3Sn-Br + Nu⁻ → [Bu3Sn(Br)(Nu)]⁻‡ → Bu3Sn-Nu + Br⁻
The stability and structure of this hypercoordinated intermediate influence the reaction rate. The presence of electronegative substituents is known to stabilize such species. anjs.edu.iq
Stille Cross-Coupling:
In the Stille reaction, an organostannane (R¹-SnBu3) is coupled with an organic halide (R²-X) using a palladium catalyst. libretexts.org this compound is the tin-containing byproduct generated during the critical transmetalation step. libretexts.org In this step, the organic group (R¹) is transferred from the organostannane to the palladium(II) complex, and the halide (X, in this case, Br) is transferred from palladium to the tin moiety.
The mechanism of this transmetalation step has been studied extensively, and several intermediates and transition states are proposed: wiley-vch.de
Associative Mechanism: The most widely accepted pathway involves the coordination of the organostannane to the palladium complex, forming a transient, 18-electron pentavalent palladium species. wikipedia.org
Open vs. Cyclic Transition States: The subsequent transfer can occur through two primary transition states. researchgate.net
An open transition state is favored in many cases, which can explain the rapid nature of the reaction. wiley-vch.de
A cyclic transition state , where the halide (or another ligand) bridges the palladium and tin atoms, is favored with good leaving groups and in polar solvents. wikipedia.orgresearchgate.net
| Reaction Type | Key Intermediate(s) | Key Transition State Feature |
| Nucleophilic Substitution | Pentacoordinate tin species | Trigonal bipyramidal geometry |
| Stille Coupling (Transmetalation) | Pd(II) complex, Organostannane | Open or cyclic bridged (Pd-X-Sn) structure |
Reactivity and Catalytic Applications in Organic Synthesis
Role as a Tributyltin Radical Source
Tributyltin bromide is a key player in radical reactions, where it functions as a source of tributyltin radicals. These radicals are highly reactive species that can initiate and propagate chain reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Application in Radical Reactions for Complex Molecule Synthesis
The generation of tributyltin radicals from precursors like tributyltin hydride, often initiated by radical initiators such as AIBN (azobisisobutyronitrile), allows for a wide range of synthetic transformations. libretexts.orgnih.gov These radicals can abstract a halogen atom from an organic halide, generating a carbon-centered radical. libretexts.orgpharmacy180.com This newly formed radical can then participate in various reactions, including intramolecular cyclizations to form ring structures, a powerful strategy for assembling complex polycyclic molecules. nih.govpharmacy180.comvaia.com For example, the synthesis of natural products like hirsutene (B1244429) has utilized such radical cyclization cascades. libretexts.orgnih.gov Furthermore, these radical intermediates can be trapped by various reagents, leading to the introduction of new functional groups. The versatility of these radical reactions makes them a cornerstone in the synthesis of intricate organic molecules. nih.goviupac.org
Mechanistic Aspects of Radical Generation and Propagation
The generation of tributyltin radicals typically begins with an initiation step. In the case of using tributyltin hydride, a radical initiator like AIBN, upon heating or irradiation, decomposes to form radicals. These initiator radicals then abstract a hydrogen atom from tributyltin hydride (Bu3SnH) to produce the tributyltin radical (Bu3Sn•). libretexts.orgvaia.com
The propagation phase of the reaction involves the tributyltin radical reacting with an organic halide (R-X) to form this compound (Bu3SnBr) and an alkyl radical (R•). libretexts.orgpearson.com This alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride to form the desired product (R-H) and regenerate the tributyltin radical, which can then continue the chain reaction. libretexts.orgvaia.compearson.com This chain process is energetically favorable as the bonds being formed are often stronger than the bonds being broken. jove.com
Cross-Coupling Reactions
This compound is also a precursor in the preparation of organostannane reagents for Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. numberanalytics.com
Stille Coupling Reactions Utilizing this compound Precursors
While this compound itself is not the direct coupling partner in Stille reactions, it is a common starting material for the synthesis of the necessary organostannane reagents. fiveable.me These reagents, which have a carbon-tin bond, are crucial for the transmetalation step in the Stille coupling catalytic cycle. openochem.org Organostannanes can be prepared by reacting tributyltin derivatives with organolithium or Grignard reagents. For instance, vinyltributyltin can be synthesized from the reaction of vinylmagnesium bromide with tributyltin chloride, a compound that can be prepared from this compound. wikipedia.org The resulting organostannanes are typically stable to air and moisture and are compatible with a wide array of functional groups. openochem.orgwikipedia.org
The Stille reaction itself involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide or triflate. openochem.orglibretexts.org This reaction is highly valued for its ability to create new carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. numberanalytics.comopenochem.org
Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination in Stille Coupling
The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps: numberanalytics.comwikipedia.orglibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide or triflate (R¹-X) to a palladium(0) catalyst (Pd(0)L₂), forming a palladium(II) intermediate. numberanalytics.comopenochem.orglibretexts.org The rate of this step is influenced by the nature of the halide, with the reactivity order typically being I > Br > OTf > Cl. nih.gov
Transmetalation: In this step, the organic group (R²) from the organostannane (R²-SnBu₃) is transferred to the palladium(II) complex, displacing the halide or triflate and forming a new palladium(II) intermediate with both organic groups attached. wikipedia.orglibretexts.orglibretexts.org This is often the rate-determining step of the catalytic cycle. wikipedia.org The mechanism of transmetalation can be complex and is thought to proceed through an associative pathway where the organostannane coordinates to the palladium center. wikipedia.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹-R²) from the palladium(II) complex, forming the desired coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. openochem.orgwikipedia.orglibretexts.org For this to occur, the two organic groups must be in a cis orientation on the palladium center. libretexts.org
A simplified representation of the Stille coupling catalytic cycle is shown below:
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. |
| Transmetalation | The organic group (R²) is transferred from the organostannane to the Pd(II) complex. |
| Reductive Elimination | The coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated. |
Influence of Ligands and Reaction Conditions on Stille Coupling Efficiency
The efficiency and outcome of the Stille coupling reaction are significantly influenced by the choice of ligands and reaction conditions. numberanalytics.com
Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃), are commonly used to stabilize the palladium catalyst and enhance its reactivity. numberanalytics.com The steric and electronic properties of the ligands can affect the rates of the individual steps in the catalytic cycle and can even influence the stereochemical outcome of the reaction. fiveable.mersc.orgresearchgate.net Sterically hindered, electron-rich ligands often accelerate the coupling process. harvard.edu
Reaction Conditions: The choice of solvent, temperature, and additives can have a profound impact on the reaction. Polar solvents like DMF and THF are typically used. numberanalytics.com The temperature can range from room temperature to higher temperatures, depending on the reactivity of the substrates. numberanalytics.com Additives such as copper(I) iodide (CuI) can accelerate the reaction rate, possibly by acting as a scavenger for free ligands that might inhibit the transmetalation step. harvard.edu The presence of lithium chloride can also alter the chemoselectivity of the coupling, favoring the reaction of triflates over bromides in some cases. nih.gov
| Parameter | Influence on Stille Coupling | Examples |
| Ligands | Stabilize the palladium catalyst, enhance reactivity, and influence stereoselectivity. numberanalytics.comfiveable.mersc.org | PPh₃, P(t-Bu)₃ numberanalytics.com |
| Solvent | Affects solubility of reagents and catalyst, can influence reaction rates. | DMF, THF numberanalytics.com |
| Temperature | Controls the reaction rate; higher temperatures are often needed for less reactive substrates. | 50-150°C numberanalytics.com |
| Additives | Can accelerate the reaction and alter chemoselectivity. nih.govharvard.edu | CuI, LiCl nih.govharvard.edu |
Regioselectivity and Stereoselectivity in Stille Coupling
The Role of this compound
In the context of a typical Stille reaction, this compound is not the active organotin reagent but rather a stable byproduct. libretexts.org The reaction's selectivity is dictated by the nature of the organotin reagent (e.g., vinyltributyltin) and the organic halide. The crucial transmetalation step involves the transfer of an organic group (R¹) from the organotin reagent to the palladium(II) center. This process regenerates the palladium catalyst for the next cycle and releases the tin halide byproduct, which is this compound when the organic electrophile is a bromide. libretexts.orglibretexts.org
The general scheme is as follows: R¹-Sn(Bu)₃ + R²-Br --(Pd catalyst)--> R¹-R² + Br-Sn(Bu)₃
Regioselectivity
The regioselectivity of the Stille coupling is a complex issue, often controlled by steric and electronic factors of the reactants. libretexts.org For instance, when coupling with unsymmetrical species like allylic halides, controlling the regioselectivity for α and γ addition can be challenging. wikipedia.org In couplings involving substrates with multiple reactive sites, such as bromophenyl triflates, the choice of catalyst and reaction conditions can selectively promote coupling at either the carbon-bromine or the carbon-triflate bond. nih.gov Research has shown that specific palladium catalysts and additives like lithium chloride can influence which site reacts preferentially. nih.gov
Stereoselectivity
A significant advantage of the Stille reaction is its high degree of stereoselectivity. The reaction generally proceeds with retention of configuration for sp²-hybridized carbons, such as those in vinyl groups. libretexts.orgrsc.org This means that the geometry of a double bond in a vinyltin (B8441512) reagent is typically preserved in the final coupled product. libretexts.org This retention is a consequence of the concerted nature of the transmetalation and reductive elimination steps. However, harsh reaction conditions can sometimes lead to isomerization. libretexts.orgrsc.org For example, in the coupling of (Z)-β-bromostyrene, undesired Z-to-E isomerization can occur, but this can often be mitigated by carefully selecting the palladium catalyst and ligands. rsc.org
Table 1: Factors Influencing Selectivity in Stille Coupling
| Factor | Influence on Selectivity | Example | Citation |
| Catalyst/Ligand | The choice of palladium catalyst and its ligands is critical for both regio- and stereoselectivity. | Using Pd₂(dba)₃/P(o-Tol)₃ instead of Pd(P(t-Bu)₃)₂ can prevent Z-to-E isomerization in certain reactions. | rsc.org |
| Additives | Additives like lithium chloride or copper(I) iodide can alter the reactivity and selectivity of the coupling. | LiCl can promote selective coupling at a C-OTf bond over a C-Br bond in specific substrates. | nih.gov |
| Substrate Structure | Steric hindrance and electronic properties of the organotin reagent and the organic halide determine the site of reaction. | In π-allyl palladium complexes, the nucleophile often adds to the less sterically hindered side. | libretexts.org |
| Reaction Conditions | Temperature and solvent can impact the reaction outcome, with milder conditions generally favoring retention of stereochemistry. | The reaction is typically performed in polar solvents like DMF or THF at temperatures ranging from 50-150°C. | numberanalytics.com |
Other Palladium-Catalyzed Cross-Coupling Reactions
Beyond the standard Stille reaction, tributyltin compounds are involved in other palladium-catalyzed transformations where this compound is a key product.
One notable variant is the Stille-carbonylative cross-coupling . This reaction introduces a carbonyl group between the two coupled fragments by carrying out the reaction under an atmosphere of carbon monoxide (CO). wikipedia.org The mechanism follows the standard Stille pathway, but with an additional step where CO inserts into the palladium-carbon bond before reductive elimination. This process yields a ketone and, like the standard reaction, produces this compound as a byproduct. wikipedia.org
Another relevant reaction is the palladium-catalyzed synthesis of arylstannanes from aryl halides and tributyltin hydride . In this transformation, tributyltin hydride acts as the tin source to convert aryl iodides into the corresponding aryltributylstannanes. thieme-connect.comthieme-connect.com These products can then be used as reagents in subsequent Stille couplings. The reaction often requires a base, such as potassium acetate, to proceed efficiently and selectively, minimizing the formation of reduction and dimerization byproducts. This compound is formed during this process. thieme-connect.com
Other Synthetic Transformations
Tributyltin hydride (Bu₃SnH) is a widely used reagent for the free-radical reduction of organic halides, including alkyl bromides. libretexts.orglibretexts.org In these dehalogenation reactions, this compound is a key stoichiometric byproduct.
The process is a radical chain reaction, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical (Bu₃Sn•). libretexts.org
Propagation:
The tributyltin radical abstracts the bromine atom from the alkyl bromide (R-Br) to form the stable this compound (Bu₃Sn-Br) and an alkyl radical (R•). libretexts.orglibretexts.org The rate of this halogen abstraction is very high for bromides. ucl.ac.uk
The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the debrominated product (R-H) and another tributyltin radical, which continues the chain. libretexts.orglibretexts.org
The high chemoselectivity of this reaction allows for the reduction of C-Br bonds in the presence of other functional groups. youtube.com The concentration of tributyltin hydride can be controlled to influence the reaction pathway; for example, at low concentrations, intramolecular cyclization of the intermediate radical may occur before hydrogen atom abstraction. youtube.com
Tributylstannyl anionoids, such as tributylstannyllithium (Bu₃SnLi), are potent nucleophiles used to form carbon-tin bonds. Their reaction with alkyl bromides has been a subject of mechanistic study, revealing a competition between different pathways. dtic.mil
The reaction between a tributylstannyl anionoid and an alkyl bromide can proceed through two primary mechanisms:
Sₙ2 Nucleophilic Displacement: In this pathway, the tin anionoid acts as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion in a single concerted step. This is considered the predominant mechanism for reactions with primary alkyl bromides. dtic.milresearchgate.net Bu₃Sn⁻ + R-Br → Bu₃Sn-R + Br⁻
Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the tin anionoid to the alkyl bromide. This generates a tributyltin radical and an alkyl bromide radical anion, which then fragments into an alkyl radical and a bromide ion. The resulting alkyl and tributyltin radicals can then combine to form the product. This pathway is thought to be more significant in reactions involving secondary alkyl bromides. dtic.mil Bu₃Sn⁻ + R-Br → [Bu₃Sn• + R-Br•⁻] → Bu₃Sn• + R• + Br⁻ → Bu₃Sn-R
Mechanistic studies have employed radical trapping agents, such as dicyclohexylphosphine, and specific substrates like cyclopropylcarbinyl bromide (which can rearrange if a radical is formed) to probe the involvement of free radical intermediates. dtic.mil These studies suggest that while the Sₙ2 pathway is common, the electron transfer mechanism can be a competing process, particularly for substrates that can form more stable radicals. dtic.milresearchgate.net
Reactions of Tributylstannyl Anionoids with Alkyl Bromides
Catalyst Regeneration and Recycling Strategies
The cost of palladium and the toxicity of tin byproducts like this compound are significant drawbacks in large-scale applications of Stille coupling. harvard.edu This has driven research into catalyst regeneration and recycling.
Strategies for palladium recycling include the development of heterogeneous catalysts, which can be easily filtered off, or performing reactions in biphasic systems (e.g., in water with surfactants) where the catalyst remains in one phase for reuse. nih.govacs.org For instance, palladium nanoparticles embedded in recyclable organogels have been shown to effectively catalyze cross-coupling reactions in water, allowing for simple decanting of the product and reuse of the catalyst gel. nih.govacs.org
Development of Recoverable Catalytic Systems
The development of recoverable catalytic systems is a critical area of research aimed at improving the economic and environmental viability of chemical processes. In reactions involving organotin compounds like this compound, the focus is often on recycling the precious metal co-catalyst (typically palladium) and managing the toxic tin byproducts. Methodologies such as biphasic catalysis, thermomorphic systems, and immobilization onto solid supports have been explored to achieve these goals.
Biphasic catalysis offers a method to separate a homogeneous catalyst and the reaction products into two distinct, immiscible phases. psu.edumdpi.com This approach allows for the efficient recycling of the catalyst system. mdpi.com Ionic liquids are particularly well-suited for this purpose as they can dissolve the catalyst, while the reaction products can often be extracted using a conventional organic solvent, such as ether. tcichemicals.com After extraction, the ionic liquid containing the catalyst can be reused for subsequent reaction cycles. tcichemicals.com For instance, in Stille reactions involving reagents like vinyltributyltin, the catalyst can be retained in the ionic liquid phase, which is often stable in air and moisture, allowing for its reuse without significant loss of activity. tcichemicals.com However, challenges can arise, as the toxic tin byproducts have proven difficult to remove from the ionic liquid phase in some systems. dcu.ie
Thermomorphic systems represent another advanced approach for catalyst recovery. This technique relies on temperature-dependent solubility. The catalyst is dissolved in a solvent system at a higher temperature to perform the reaction in a homogeneous phase. Upon cooling, the catalyst precipitates and can be recovered by simple decantation or filtration. mdpi.com This method has been successfully applied to Palladium-catalyzed Stille reactions that use vinyl tributyltin as a reagent. mdpi.com Research has demonstrated that a fluorous long-chained palladium catalyst can be recycled up to eight times with high yields in a short timeframe (1–3 hours). mdpi.com The recovery of the catalyst is highly efficient, with palladium leaching of less than 1%. mdpi.com
Interactive Data Table: Recycling of Catalyst in Stille Reaction
The following table details the recycling results for a Palladium-catalyzed Stille reaction between iodobenzene (B50100) and vinyl tributyltin under thermomorphic conditions. The catalyst was recovered by cooling the mixture to below -10 °C and decanting the product solution. mdpi.com
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 92 |
| 6 | 91 |
| 7 | 90 |
| 8 | 90 |
Immobilization of the catalyst onto a solid support is a common strategy for creating heterogeneous catalytic systems that are easily recoverable. rsc.orgacs.org Supports such as layered double hydroxides (LDHs), silica (B1680970), and various polymers have been used to anchor palladium catalysts. researchgate.netsci-hub.sewindows.net These supported catalysts can be removed from the reaction mixture by simple filtration and reused over several cycles. sci-hub.se This approach combines the high selectivity of homogeneous catalysts with the practical advantage of easy separation inherent to heterogeneous systems. mdpi.com
Environmental Distribution, Fate, and Remediation of Tributyltin Compounds
Abiotic Degradation Pathways
The degradation of tributyltin in the environment involves the breaking of the carbon-tin bond, which can occur through both biological and non-biological (abiotic) processes. mst.dkinchem.org The primary abiotic degradation pathways are photolysis and hydrolysis. mst.dk
Hydrolysis : The hydrolytic cleavage of the tin-carbon bond occurs very slowly under normal environmental conditions. inchem.org It only becomes a significant process under conditions of extreme pH, which are not typical in natural waters. mst.dkinchem.org
Photodegradation : Photolysis, or degradation by sunlight, has been demonstrated in both laboratory and field experiments, leading to the formation of less toxic dibutyltin (B87310) (DBT) derivatives. mst.dkinchem.org However, the importance of this pathway in the environment is highly variable. It is limited by the penetration of UV light into the water, which is affected by factors such as water turbidity, and can be accelerated by the presence of photosensitizing substances. mst.dkinchem.org
In oligotrophic (nutrient-poor) open sea environments, the half-life of TBT has been estimated to be several years, indicating its high persistence under these conditions. acs.org In sediments, where TBT is protected from sunlight, abiotic degradation is very slow, contributing to its persistence with estimated half-lives of several years. mst.dk
Hydrolytic Cleavage of the Tin-Carbon Bond (under extreme pH conditions)
The breakdown of tributyltin through hydrolysis, the splitting of the tin-carbon bond by water, is a slow process under typical environmental conditions. inchem.org Studies have shown that TBT is stable in water at a neutral pH in the dark. inchem.org Hydrolysis of the tin-carbon bond in organotin compounds generally occurs only under extreme pH conditions, which are not commonly found in the natural environment. inchem.orgwho.int Therefore, while theoretically possible, hydrolytic cleavage is not considered a significant pathway for TBT degradation in most aquatic systems. inchem.org
Photodegradation Mechanisms (e.g., UV radiation, photosensitizing substances)
Photodegradation, the breakdown of molecules by light, plays a more significant role in the abiotic degradation of tributyltin. inchem.orgmst.dk This process is primarily driven by ultraviolet (UV) radiation from sunlight. inchem.orgnio.res.in The energy from UV light can break the covalent bonds between tin and the butyl groups, initiating the degradation process. inchem.org
The effectiveness of photodegradation is influenced by several environmental factors. Water turbidity, which affects light penetration, and the presence of photosensitizing substances in the water can either enhance or inhibit the process. mst.dkfrontiersin.org Photosensitizers are molecules that absorb light energy and transfer it to other molecules, like TBT, causing them to degrade. dermnetnz.org Photodegradation primarily occurs in the upper layers of the water column where sunlight can penetrate. uio.no The process leads to the formation of dibutyltin (DBT) derivatives as the primary breakdown products. mst.dk
Biotic Degradation Pathways
Biotic degradation, the breakdown of substances by living organisms, is a major pathway for the removal of tributyltin from the environment. researchgate.net This process is carried out by a diverse range of organisms, from microorganisms to higher life forms.
Microbial Degradation by Bacteria, Microalgae, and Fungi
A variety of microorganisms, including bacteria, microalgae, and fungi, have demonstrated the ability to degrade tributyltin. mst.dkresearchgate.netnih.gov These organisms can break down TBT under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, although the relative importance of each is still under investigation. mst.dk Microbial degradation is considered a crucial factor in the natural recovery of TBT-contaminated environments. mdpi.com
The primary mechanism of microbial degradation is a stepwise process called sequential dealkylation. researchgate.netmdpi.comcanada.ca In this process, the butyl groups attached to the tin atom are removed one by one. nih.gov This leads to the formation of dibutyltin (DBT) as the first intermediate, followed by monobutyltin (B1198712) (MBT), and ultimately inorganic tin. researchgate.netmdpi.comgnest.org Each step in this dealkylation process results in a compound that is progressively less toxic than the parent tributyltin. researchgate.netgnest.org
Table 1: Sequential Dealkylation of Tributyltin
| Step | Compound | Toxicity |
|---|---|---|
| 1 | Tributyltin (TBT) | High |
| 2 | Dibutyltin (DBT) | Moderate |
| 3 | Monobutyltin (MBT) | Low |
| 4 | Inorganic Tin | Minimal |
Some bacteria have been found to utilize tributyltin as their sole source of carbon for growth. mdpi.commdpi.comnih.gov This metabolic capability allows these microorganisms to not only survive in TBT-contaminated environments but also to actively break down the pollutant. mdpi.comnih.gov For instance, Pseudomonas putida is a bacterium known to use TBT as a carbon source, contributing to its degradation. mdpi.com
Metabolism by Higher Organisms (e.g., fish, cytochrome P-450 dependent mono-oxygenase systems)
Higher organisms, such as fish, also possess metabolic pathways to break down tributyltin. inchem.org A key player in this process is the cytochrome P-450 dependent mono-oxygenase system, a group of enzymes primarily found in the liver. nih.govoak.go.kr This enzyme system is involved in the detoxification of various foreign compounds.
In the case of TBT, the cytochrome P-450 system catalyzes the hydroxylation of the butyl groups, adding a hydroxyl (-OH) group to the carbon chain. nih.gov This is the initial step in the metabolic breakdown of TBT in these organisms. nih.gov Studies have shown that exposure to TBT can induce the activity of the cytochrome P-450 system in fish, indicating an active metabolic response to the presence of this toxicant. oak.go.kr
Environmental Persistence and Half-Life
Tributyltin (TBT) compounds exhibit varying degrees of persistence in the environment, largely dictated by the specific environmental compartment and prevailing conditions. In the water column, the half-life of TBT is relatively short, estimated to range from a few days to a couple of weeks. who.intwikipedia.orgvliz.be This is primarily due to degradation processes such as photolysis and biodegradation. mst.dk However, TBT has a strong affinity for particulate matter and readily adsorbs onto suspended particles, which then settle and incorporate the compound into the sediment. who.intmst.dkepa.gov
Once in the sediment, the persistence of TBT increases significantly. Its half-life in sediment can range from several years to as long as 30 years. who.intwikipedia.org This longevity turns contaminated sediments into a long-term source of TBT, as the compound can be released back into the water column over time. wikipedia.orgresearchgate.net
Factors Influencing TBT Persistence (e.g., anoxic conditions in sediment)
Several key factors influence the persistence of tributyltin in the environment, particularly within sediments:
Oxygen Availability: Anoxic (oxygen-deficient) conditions, often found in deeper sediment layers, dramatically slow down the degradation of TBT. vliz.becanada.ca The half-life of TBT in the surface oxic layer of sediment has been estimated at approximately 8 years, while in the deep anoxic layer, it can extend to 87 years. canada.ca Aerobic biodegradation is a more efficient process for breaking down TBT. researchgate.net
Sediment Composition: TBT binds strongly to the fine fractions of sediment, such as silt, clay, and organic matter. researchgate.netresearchgate.net The presence of organic carbon, in particular, increases the adsorption of TBT, which can regulate its partitioning between the sediment and porewater and thereby its availability for microbial degradation. vliz.beresearchgate.netresearchgate.net
pH: The pH of the water and sediment system affects both the chemical form of TBT and the surface properties of sediment particles. researchgate.netmdpi.com TBT adsorption is generally highest in the pH range of 6 to 7. researchgate.netmdpi.comnih.gov
Salinity: Salinity can influence the adsorption and desorption of TBT. Studies have shown that TBT adsorption is strongest in freshwater (zero salinity) and decreases with increasing salinity, although this relationship can be complex. researchgate.netresearchgate.net
Temperature: Temperature affects the rates of both degradation processes and adsorption/desorption. mst.dkresearchgate.net
Microbial Activity: The presence of a robust and adapted microbial community is crucial for the biodegradation of TBT. Low microbial activity will lead to greater persistence. researchgate.net
Light: Photodegradation can be a significant degradation pathway in clear surface waters, but its importance diminishes in turbid waters and is negligible in sediments due to the lack of light penetration. mst.dkepa.gov
Environmental Remediation Strategies
Due to the persistent and toxic nature of tributyltin compounds, significant research has been directed toward developing effective remediation strategies for contaminated water and sediments. These approaches can be broadly categorized into biological and physicochemical methods. researchgate.net The selection of a particular remediation technique often depends on factors such as the level of contamination, the properties of the sediment, and cost-effectiveness. researchgate.net
Biological Remediation Approaches (e.g., bioremediation using TBT-degrading microbes, phytoremediation)
Biological remediation utilizes living organisms to degrade or remove contaminants from the environment. These methods are generally considered more environmentally friendly than physicochemical techniques. ljmu.ac.uk
Bioremediation using TBT-degrading microbes involves harnessing the metabolic capabilities of microorganisms to break down TBT into less toxic forms, such as dibutyltin (DBT) and monobutyltin (MBT), and eventually to inorganic tin. psmjournals.orgresearchgate.netresearchgate.net Numerous bacterial genera have been identified with the ability to resist and degrade TBT, including Pseudomonas, Bacillus, Enterobacter, Klebsiella, Alcaligenes, Aeromonas, and Citrobacter. psmjournals.orgresearchgate.netnih.gov Strategies for microbial bioremediation include:
Natural Attenuation: This relies on the intrinsic capabilities of the native microbial populations to degrade the contaminant without human intervention. ljmu.ac.uk However, this process can be very slow. nih.gov
Biostimulation: This involves the addition of nutrients, oxygen, or other substances to stimulate the activity of indigenous TBT-degrading microorganisms. ljmu.ac.uknih.gov Studies have shown that providing suitable conditions like aeration and adjusting pH can significantly reduce the half-life of TBT in sediments. nih.gov
Bioaugmentation: This strategy involves introducing specific, pre-selected TBT-degrading microorganisms to a contaminated site to enhance the degradation rate. ljmu.ac.uknih.gov
Phytoremediation is a technology that uses plants to clean up contaminated environments. ljmu.ac.uklodz.pl For TBT contamination, this can occur through several mechanisms:
Phytoextraction: Plants can take up TBT from the sediment and accumulate it in their tissues. ljmu.ac.uk
Phytodegradation: Plants can break down TBT through their metabolic processes.
Rhizodegradation: The plant roots can create a favorable environment in the soil that promotes the growth and activity of TBT-degrading microorganisms. ljmu.ac.uk Several plant species, including certain grasses and willows, have shown potential for the phytoremediation of TBT-contaminated sediments. ljmu.ac.ukresearchgate.net Combining phytoremediation with bioaugmentation by inoculating plant roots with TBT-degrading bacteria has also been explored to enhance remediation efficiency. sciepub.com
Physicochemical Remediation Techniques (e.g., adsorption, thermal treatment, chemical/electrochemical oxidation, steam stripping, enhanced leaching)
Physicochemical remediation techniques involve the use of physical and chemical processes to treat contaminated materials. These methods are often faster than biological approaches but can be more expensive and energy-intensive. researchgate.netnih.gov
Adsorption: This method uses sorbent materials to remove TBT from water. researchgate.net Activated carbon and various types of clays (B1170129) have proven effective in adsorbing TBT. researchgate.netvliz.be Adsorption is typically used as a polishing step in wastewater treatment to remove low concentrations of dissolved TBT. researchgate.net
Thermal Treatment: This involves heating the contaminated sediment to high temperatures to destroy the TBT molecules. usq.edu.au Thermal treatment has been shown to be highly effective, reducing TBT concentrations by over 99% in some studies. usq.edu.au However, it is an energy-intensive and costly process. researchgate.netnih.gov
Chemical/Electrochemical Oxidation: These techniques use strong oxidizing agents to degrade TBT. Chemical oxidation can be achieved using reagents like potassium permanganate (B83412) or Fenton's reagent (hydrogen peroxide and ferrous iron), which generate highly reactive hydroxyl radicals that break down organic pollutants. ljmu.ac.uknih.govesaa.org Electrochemical oxidation involves passing an electric current through the sediment slurry to generate these radicals, and has also been shown to effectively degrade TBT. nih.govresearchgate.net
Steam Stripping: This process uses steam to volatilize TBT from the sediment, which is then captured and treated. Like thermal treatment, it can be effective but has high energy costs. researchgate.netnih.gov
Enhanced Leaching: Also known as soil washing, this technique involves using a liquid solution to extract TBT from the sediment. diva-portal.org Various leaching agents, including acids, bases, and even ultra-pure water, have been tested with varying degrees of success in removing TBT. diva-portal.org
Challenges and Limitations of Current Remediation Technologies
Despite the availability of various remediation technologies, each comes with its own set of challenges and limitations.
Biological Remediation: These methods are often slow and their efficiency can be highly dependent on environmental conditions. researchgate.netnih.gov The bioavailability of TBT, which is often tightly bound to sediment particles, can also limit the effectiveness of microbial degradation. nih.gov
Physicochemical Remediation:
High Cost and Energy Consumption: Thermal treatment and steam stripping are effective but are associated with significant energy costs. researchgate.netnih.gov
Secondary Contamination: Chemical oxidation and leaching techniques can introduce other chemicals into the environment, potentially leading to secondary pollution or unpredicted side reactions. ljmu.ac.ukfrontiersin.orgmdpi.com The resulting treated water or sludge may require further management. frontiersin.org
Incomplete Removal: Leaching techniques may not achieve complete removal of TBT from the sediment. researchgate.netnih.gov
Scale-up and Complexity: Some technologies that show promise at the laboratory or bench scale are difficult or costly to implement on a large, industrial scale. mdpi.commdpi.com The operation of specialized equipment often requires highly trained personnel. mdpi.com
Mixed Contamination: Sediments are often contaminated with a mixture of pollutants, including heavy metals and other organic compounds. iaea.org A remediation technique effective for TBT may not be suitable for other co-contaminants, necessitating complex, multi-step treatment trains. researchgate.netiaea.org For instance, thermal treatment is not effective for removing heavy metals. researchgate.net
The choice of the most appropriate remediation strategy, therefore, requires a careful, site-specific assessment of the contamination profile, sediment characteristics, and economic and environmental costs. researchgate.netdiva-portal.org
Biological Effects and Toxicological Mechanisms
Endocrine Disruption
Tributyltin (TBT) compounds, including tributyltin bromide, are recognized as potent endocrine-disrupting chemicals (EDCs). nih.govwikipedia.org Their ability to interfere with the endocrine system leads to a variety of adverse effects on reproductive, developmental, and metabolic processes in both invertebrates and vertebrates. nih.govscielo.br
Interaction with Nuclear Receptors (e.g., Retinoid X Receptor (RXR), Peroxisome Proliferator-Activated Receptor γ (PPARγ))
A primary mechanism of TBT's endocrine-disrupting action is its interaction with nuclear receptors, particularly the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govresearchgate.net TBT acts as a high-affinity ligand for both RXR and PPARγ, often forming and activating RXR-PPARγ heterodimers. nih.govembopress.org This interaction is a key molecular initiating event that triggers a cascade of downstream effects. nih.gov
Research has shown that TBT can activate all three RXR-PPAR heterodimers (α, γ, and δ), primarily through its interaction with RXR. nih.govembopress.org Structural analysis has revealed that tributyltin forms a covalent bond with a cysteine residue within the ligand-binding domain of RXRα, which explains its high binding affinity. nih.govembopress.org This binding mimics the action of natural ligands, thereby activating the receptor and its associated signaling pathways. wikipedia.org
| Receptor | Interaction with Tributyltin | Consequence |
| Retinoid X Receptor (RXR) | High-affinity binding and activation. nih.govembopress.org | Activation of RXR-dependent signaling pathways. nih.gov |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | High-affinity binding and activation. nih.govoup.com | Promotion of adipogenesis and disruption of metabolic processes. oup.com |
The activation of RXR and PPARγ by tributyltin serves as a molecular initiating event that disrupts numerous physiological pathways. nih.gov This interference can lead to profound alterations in reproductive health, normal development, and metabolic regulation. nih.govscielo.br For instance, the activation of these nuclear receptors is directly linked to abnormal adipogenesis and has been implicated in the development of obesity and related metabolic disorders. oup.comuci.edu
In developmental processes, TBT has been shown to be embryotoxic to various aquatic organisms. researchgate.net Furthermore, exposure to TBT can lead to developmental neurotoxicity. nih.gov The disruption of these critical pathways highlights the broad and significant impact of tributyltin on organismal health.
Imposex Induction in Molluscs and Extrapolation to Vertebrates
One of the most well-documented effects of TBT exposure is the induction of imposex in female marine gastropods. epa.govcoastalwiki.org Imposex is the development of male sexual characteristics, such as a penis and vas deferens, in females. coastalwiki.orgresearchgate.net This phenomenon has been observed in over 150 species of marine snails and is a direct consequence of TBT's endocrine-disrupting properties. coastalwiki.org
Initially, it was hypothesized that TBT caused imposex by inhibiting the enzyme aromatase, leading to an accumulation of androgens. wikipedia.org However, more recent evidence strongly suggests that the primary mechanism involves the activation of RXR. researchgate.netfrontiersin.org The natural RXR ligand, 9-cis retinoic acid, has been shown to induce imposex in a manner similar to TBT, supporting the critical role of the RXR signaling pathway in this process. researchgate.netfrontiersin.org
While imposex is a phenomenon specific to molluscs, the underlying mechanism of nuclear receptor disruption has been extrapolated to vertebrates. researchgate.net Studies have shown that fish are as sensitive as molluscs to TBT, experiencing endocrine-related effects at environmentally relevant concentrations. nih.gov The fundamental conservation of nuclear receptor function across different taxa underscores the potential for TBT to cause endocrine disruption in a wide range of organisms, including vertebrates.
Modulation of Estrogen Signaling and Aromatase Inhibition
Tributyltin has complex and sometimes contradictory effects on estrogen signaling and the enzyme aromatase. While the aromatase inhibition hypothesis was once the leading explanation for imposex in molluscs, subsequent research has revealed a more nuanced interaction. wikipedia.orgjst.go.jp
In some vertebrate systems, TBT has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. researchgate.net However, in other contexts, such as in human choriocarcinoma cells, TBT has been found to increase aromatase activity and estradiol (B170435) production. researchgate.netjst.go.jpnih.gov
TBT can also directly interact with estrogen receptors (ERα and ERβ), acting as an agonist and disrupting the normal transcriptional activation of ER pathways. scielo.brresearchgate.net This can lead to altered estrogen-dependent signaling, affecting various tissues. researchgate.net The estrogenic actions of TBT can involve both classical genomic pathways and non-classical membrane-mediated pathways, such as the activation of the MAPK signaling pathway. researchgate.netnih.gov
| System | Effect of Tributyltin on Aromatase | Effect on Estrogen Signaling |
| Molluscs | Initially proposed as an inhibitor, but RXR activation is now considered the primary mechanism for imposex. wikipedia.orgfrontiersin.org | Disruption of reproductive development. frontiersin.org |
| Vertebrates (e.g., Zebrafish) | Can act as an inhibitor. researchgate.net | Disrupts estrogen signaling. researchgate.net |
| Human Cell Lines (e.g., MCF-7, Choriocarcinoma) | Can increase aromatase activity and estradiol production. researchgate.netjst.go.jpnih.gov | Acts as an ERα agonist, augmenting estrogen-dependent signaling. researchgate.netnih.gov |
Impact on Hypothalamic-Pituitary-Thyroid (HPT) Axis
Tributyltin exposure has been shown to disrupt the function of the hypothalamic-pituitary-thyroid (HPT) axis in mammals. nih.govnih.gov The HPT axis is crucial for regulating metabolism, growth, and development through the production and release of thyroid hormones.
Studies in female rats have demonstrated that TBT can cause significant abnormalities at multiple levels of the HPT axis. nih.gov These effects include:
Hypothalamus: Decreased expression of thyrotropin-releasing hormone (TRH) mRNA. nih.gov
Pituitary: Increased serum levels of thyroid-stimulating hormone (TSH). nih.gov
Thyroid Gland: Morphological changes such as follicular hypertrophy and hyperplasia, increased epithelial height, and a decreased colloid area. nih.gov
Peripheral Hormone Levels: Decreased total thyroxine (T4) serum levels. nih.gov
These findings indicate that TBT can interfere with the central regulation of the thyroid axis and may also affect the peripheral metabolism of thyroid hormones. nih.gov
Promotion of Adipogenesis and Metabolic Disorders
Tributyltin is considered an "obesogen," a chemical that can promote obesity and related metabolic disorders. oup.combiologists.com This effect is primarily mediated through its potent activation of PPARγ, a master regulator of adipogenesis (the formation of adipocytes or fat cells). nih.govoup.comnih.gov
By activating the RXR/PPARγ pathway, TBT promotes the differentiation of preadipocytes into mature adipocytes, leading to increased adipose tissue mass. oup.comuci.edu In-utero exposure to TBT in mice has been shown to result in significantly increased lipid accumulation in adipose depots and liver in neonates, and increased adipose mass in adults. oup.com
Immunotoxicity
This compound exerts significant immunotoxic effects, primarily by targeting thymus-dependent immune functions, inducing apoptosis in various immune cells, altering the production of signaling molecules like cytokines and chemokines, and affecting the inflammatory response of macrophages.
Depression of Thymus-Dependent Immune Functions
Tributyltin (TBT) compounds are recognized for their suppressive effects on thymus-dependent immunity. mst.dkuu.nl Exposure to TBT has been shown to cause thymus atrophy, which is characterized by a reduction in the weight of the thymus gland. uu.nloup.com This atrophy is a result of the depletion of cortical thymocytes. nih.gov Studies in rats have demonstrated that TBT exposure leads to a decline in the number of circulating lymphocytes and suppresses thymus-dependent immune responses. uu.nl Specifically, TBT has a broad range of effects on T-cell-mediated immunity. uu.nl This suppression of thymus-dependent functions is considered a key aspect of TBT's immunotoxicity. mst.dk
Induction of Apoptosis in Immune Cells (e.g., thymocytes, NK cells)
A primary mechanism behind the immunotoxicity of tributyltin is the induction of apoptosis, or programmed cell death, in immune cells. nih.gov This effect has been observed in various cell types, including thymocytes and natural killer (NK) cells. mst.dkresearchgate.net TBT has been shown to induce apoptosis in rat thymocytes in vivo and in vitro. mst.dknih.gov The process is characterized by typical morphological and biochemical changes, such as DNA fragmentation. nih.gov
In addition to thymocytes, TBT also affects other immune cell populations. For instance, it inhibits the tumor-killing capacity of natural killer (NK) cells. mst.dk Studies on human peripheral blood lymphocytes have shown that TBT induces a dose-dependent activation of caspases, key enzymes in the apoptotic pathway, leading to apoptosis. nih.gov Interestingly, different T-cell subsets exhibit varying sensitivity, with CD4+ T-cells appearing more susceptible to TBT-induced apoptosis than CD8+ T-cells. nih.gov
| Cell Type | Effect of Tributyltin | Reference |
| Thymocytes | Induction of apoptosis, leading to thymus atrophy. | mst.dkoup.comnih.gov |
| Natural Killer (NK) Cells | Inhibition of cytotoxic activity. | mst.dk |
| Human Peripheral Blood Lymphocytes | Dose-dependent induction of apoptosis via caspase activation. | nih.gov |
| CD4+ T-Cells | More sensitive to TBT-induced apoptosis. | nih.gov |
| CD8+ T-Cells | More resistant to TBT-induced apoptosis. | nih.gov |
Role of Oxidative Stress and Calcium Homeostasis
The induction of apoptosis by tributyltin is intricately linked to the disruption of cellular homeostasis, particularly involving oxidative stress and calcium levels. researchgate.net TBT treatment leads to a significant increase in the intracellular concentration of calcium (Ca2+). mst.dkresearchgate.net This disruption of calcium homeostasis is a critical early event in TBT-induced apoptosis. oup.com The influx of Ca2+ can trigger a cascade of events leading to cell death. researchgate.net
Concurrently, TBT induces oxidative stress through multiple mechanisms, including the overproduction of reactive oxygen species (ROS). researchgate.net This increase in ROS contributes to cellular damage and initiates apoptotic pathways. researchgate.netresearchgate.net The combination of elevated intracellular Ca2+ and oxidative stress creates a cellular environment that strongly promotes apoptosis in immune cells. researchgate.netnih.gov Studies have shown that chelating intracellular Ca2+ can provide a protective effect against TBT-induced cell death. nih.gov
Mitochondrial Membrane Depolarization and Caspase Activation
The apoptotic pathway triggered by tributyltin prominently involves the mitochondria. nih.gov TBT can cause an early loss of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction. nih.govnih.gov This depolarization of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.govnih.gov
The release of cytochrome c is a pivotal event that initiates the activation of a cascade of enzymes called caspases. researchgate.netnih.gov Specifically, the released cytochrome c, in conjunction with other factors, forms a complex known as the apoptosome, which in turn activates initiator caspases like caspase-9. scielo.org.ar These initiator caspases then activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular proteins and the execution of the apoptotic program. nih.govscielo.org.ar Studies have demonstrated that TBT induces the activation of caspases in a dose-dependent manner in human peripheral blood lymphocytes, directly linking mitochondrial events to the final stages of apoptosis. nih.gov In some human immune cells, caspase-10 has been identified as a key initiator caspase in TBT-mediated apoptosis. nih.gov
Alterations in Cytokine and Chemokine Production
Tributyltin exposure significantly dysregulates the production of cytokines and chemokines, which are crucial signaling molecules for immune responses. nih.gov Studies in mice have revealed that TBT can alter the serum levels of numerous cytokines and chemokines. nih.gov For instance, increases in the pro-inflammatory cytokines interferon (IFN)-γ and tumor necrosis factor (TNF)-α have been observed. nih.gov Similarly, the chemokines MIP-1β and RANTES, which attract lymphocytes and NK cells, also show increased levels following TBT exposure. nih.gov
Conversely, TBT has been found to decrease the levels of other cytokines, such as IL-2, and the CXC chemokines KC and MIP-2. nih.gov In human immune cells, TBT has been shown to modulate the secretion of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), with lower concentrations sometimes increasing its secretion while higher concentrations inhibit it. tnstate.edu This alteration of the cytokine network can disrupt the normal communication within the immune system, potentially leading to chronic inflammation or a compromised ability to respond to pathogens. nih.govnih.gov
| Cytokine/Chemokine | Effect of Tributyltin Exposure | Cell/System | Reference |
| IFN-γ | Increased | Mouse Serum | nih.gov |
| TNF-α | Increased | Mouse Serum | nih.gov |
| IL-1β | Altered (Increased or Decreased) | Human Immune Cells / Mouse Serum | nih.govtnstate.edu |
| IL-2 | Decreased | Mouse Serum | nih.gov |
| MIP-1β | Increased | Mouse Serum | nih.gov |
| RANTES | Increased | Mouse Serum | nih.gov |
| KC | Decreased | Mouse Serum | nih.gov |
| MIP-2 | Decreased | Mouse Serum | nih.gov |
Effects on Macrophage Inflammatory Response and Inflammasome Activation
Tributyltin also targets macrophages, key cells of the innate immune system, affecting their inflammatory responses. TBT has been shown to enhance the palmitate-induced inflammatory gene expression in mouse bone marrow-derived macrophages. nih.gov This suggests that TBT can potentiate inflammatory responses in these cells.
Furthermore, some tri-organotin compounds have been shown to induce the activation of the NLRP3 inflammasome in murine macrophages. nih.gov The inflammasome is a multi-protein complex that, when activated, leads to the processing and release of the pro-inflammatory cytokine IL-1β. nih.govfrontiersin.org While some organotins trigger inflammasome activation, they can also suppress other aspects of the macrophage response to stimuli like lipopolysaccharide (LPS). nih.gov This complex interaction indicates that TBT can disrupt the normal inflammatory functions of macrophages, potentially leading to either suppressed host defense or prolonged inflammation. nih.govnih.gov
Neurotoxicity
This compound exhibits significant neurotoxicity by inducing apoptosis, or programmed cell death, in various neuronal cell lines. The mechanisms of this apoptosis can be dependent on the concentration of TBT. atamanchemicals.comnih.gov In PC12 cells, which are used as a model for dopaminergic neurons, exposure to both 500 nM and 2 µM of TBT has been shown to induce caspase-dependent apoptosis. nih.gov This is characterized by typical apoptotic features such as nuclear fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
In vivo studies corroborate these findings, demonstrating that TBT exposure induces apoptosis in nerve cells of the cerebral cortex in rats. researchgate.netresearchgate.net This is evidenced by an increase in the Bax/Bcl-2 ratio, which favors apoptosis, and the activation of caspases-3 and -8. researchgate.net Furthermore, TBT has been observed to preferentially cause apoptosis in the retinal neuronal cells of developing zebrafish, indicating specific targeting of certain neuronal populations. nih.gov It has been noted that primary neuronal cells are more sensitive to TBT than non-neuronal cells, suggesting a specific mechanism for its neurotoxic effects at lower concentrations. sigmaaldrich.com
A central mechanism in TBT-induced neurotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis, leading to calcium overload. This increase in intracellular Ca²⁺ appears to be a primary event that triggers subsequent toxic pathways. nih.gov The signaling cascades initiated by this calcium influx are concentration-dependent. nih.gov
At higher concentrations (e.g., 2 µM TBT), a large increase in Ca²⁺ occurs via the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor and the ryanodine (B192298) receptor. This significant calcium overload leads to the generation of reactive oxygen species (ROS), which in turn mediates caspase-dependent apoptosis. nih.gov
In contrast, at lower concentrations (e.g., 500 nM TBT), a more moderate Ca²⁺ increase is observed, occurring through voltage-dependent calcium channels (VDCC). This moderate influx activates a different signaling pathway involving the phosphorylation of c-jun N-terminal kinase (JNK), which then leads to apoptosis. nih.gov The critical role of calcium is underscored by findings that chelating intracellular Ca²⁺ can almost completely abrogate the subsequent oxidative stress and activation of inflammatory pathways like NF-κB. nih.gov In-vitro studies have further confirmed that the use of Ca²⁺ inhibitors can increase neuronal cell viability following TBT exposure. researchgate.net
Table 2: Concentration-Dependent Mechanisms of TBT-Induced Neurotoxicity
| TBT Concentration | Intracellular Ca²⁺ Increase | Primary Signaling Pathway | Downstream Effect | Reference |
|---|---|---|---|---|
| 500 nM | Moderate (via VDCC) | Phosphorylation of JNK | Apoptosis | nih.gov |
| 2 µM | Large (via IP3R/RyR) | Generation of Reactive Oxygen Species (ROS) | Apoptosis | nih.gov |
Other Cellular and Organ-Specific Toxicities
This compound is recognized as an endocrine disruptor that adversely affects the male reproductive system, with Sertoli cells being a key target. americanelements.com Exposure to TBT can block the normal cellular function of Sertoli cells, partly through the negative regulation of androgen and estrogen receptors. americanelements.com This disruption has significant consequences for spermatogenesis, as Sertoli cells are essential for the development and maturation of germ cells. nih.gov
TBT exposure reprograms the glucose metabolism of Sertoli cells, leading to decreased consumption of glucose and pyruvate, and consequently, reduced production of lactate (B86563). nih.gov Since lactate is a crucial energy substrate for developing germ cells, this metabolic interference can hamper spermatogenesis. nih.gov At a cellular level, TBT induces apoptosis and cell cycle arrest in Sertoli cells. nih.gov While many studies report no change in testes weight at various doses, weight decrease has been observed at higher TBT concentrations. americanelements.com Furthermore, high doses can damage Sertoli cell function, as indicated by the downregulation of specific markers like Fshr, Dhh, and Sox9. wikipedia.org
A significant mechanism underlying TBT's toxicity in Sertoli cells involves the induction of endoplasmic reticulum (ER) stress and the dysregulation of autophagy. nih.gov RNA sequencing and subsequent biochemical analyses have confirmed that TBT exposure activates ER stress pathways in Sertoli cells. nih.gov Concurrently, TBT disrupts and inhibits the process of autophagy, a cellular recycling system that removes damaged organelles and proteins. nih.govuni.lu
The combination of ER stress activation and autophagy inhibition is directly responsible for triggering apoptosis and cell cycle arrest in these cells. nih.gov This mechanism appears to be a more general mode of TBT toxicity, as similar effects, including ER stress and autophagy flux inhibition leading to apoptosis, have also been observed in testicular Leydig cells. nih.govsigmaaldrich.com
General Mechanisms of Cell Death (e.g., apoptosis, necrosis, dose-dependent effects)
Tributyltin (TBT) compounds, including this compound (TBT-Br), are recognized for their ability to induce cell death through multiple, complex mechanisms, primarily apoptosis and necrosis. The specific pathway activated often depends on the concentration of the compound and the cell type involved.
Apoptosis, or programmed cell death, is a predominant mode of cell death induced by TBT compounds. mdpi.com Studies on various cell lines, including leukemia cells and Jurkat T cells, have demonstrated that TBT exposure leads to classic apoptotic events such as nuclear fragmentation, membrane blebbing, and the activation of caspases, which are key enzymes in the apoptotic cascade. oup.comnih.gov For instance, TBT-Br has been shown to induce apoptosis in L1210 leukemia cells, a process linked to the regulation of the Bcl-2 family of proteins. mdpi.com Specifically, the pro-apoptotic protein Bax content was elevated, while the anti-apoptotic Bcl-2 protein content decreased, tipping the cellular balance towards death. mdpi.com
The mechanism of TBT-induced apoptosis is often concentration-dependent. In PC12 cells, lower concentrations (500 nM) of tributyltin chloride (TBT-Cl) triggered apoptosis via a moderate increase in intracellular calcium (Ca2+) through voltage-dependent calcium channels, which in turn activated c-jun N-terminal kinase (JNK). oup.com In contrast, higher concentrations (2µM) caused a more significant Ca2+ increase through release from intracellular stores (inositol 1,4,5-trisphosphate and ryanodine receptors), leading to the generation of reactive oxygen species (ROS) and subsequent caspase-dependent apoptosis. oup.com This highlights that distinct upstream signaling pathways can converge on a common apoptotic outcome depending on the initial toxic insult. oup.com
TBT compounds can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov The intrinsic pathway is often triggered by TBT's direct effects on mitochondria. nih.gov In human Jurkat T-cells, TBT treatment activates the initiator caspase-10, which is recruited by the TRAIL-R2 death receptor, initiating the extrinsic pathway. nih.gov This activation leads to the cleavage of Bid, a protein that then links to the mitochondrial pathway, causing cytochrome c release and activating the downstream caspase cascade. nih.govnih.gov
Necrosis, a form of unregulated cell death characterized by cell swelling and membrane rupture, can also be induced by TBT, particularly at higher concentrations or following prolonged exposure. researchgate.netcellsignal.com The disruption of calcium homeostasis is a critical event in necrosis. nih.gov TBT can cause the opening of calcium channels, leading to a sustained elevation of intracellular Ca2+, which can activate degradative enzymes and propagate cell injury. nih.gov The depletion of cellular ATP can cause a shift from an apoptotic to a necrotic cell death pathway. mdpi.com While apoptosis is generally considered the primary mechanism at lower, more environmentally relevant concentrations, the line between apoptosis and necrosis can become blurred, with features of both sometimes occurring simultaneously. researchgate.netnih.gov
Table 1: Dose-Dependent Mechanisms of Tributyltin-Induced Apoptosis in PC12 Cells
| Concentration | Intracellular Ca2+ Source | Key Signaling Mediator | Apoptotic Pathway |
|---|---|---|---|
| 500 nM | Voltage-Dependent Calcium Channel (VDCC) | c-jun N-terminal kinase (JNK) | Moderate Ca2+ increase followed by JNK phosphorylation |
| 2 µM | Inositol 1,4,5-trisphosphate receptor & Ryanodine receptor | Reactive Oxygen Species (ROS) | Large Ca2+ increase followed by ROS generation |
Data derived from studies on Tributyltin chloride. oup.com
Interactions with Biomolecules and Membrane Structures
The toxicity of this compound and other TBT compounds stems from their ability to interact with a wide range of biological molecules and disrupt cellular membrane structures. researchgate.net These interactions can be both covalent and non-covalent and are fundamental to the mechanisms of cell death they induce. researchgate.net
TBT compounds are known to interact with proteins, particularly by binding to sulfhydryl (thiol) groups of cysteine residues. nih.gov This interaction is critical in their effect on mitochondrial function. TBT targets the adenine (B156593) nucleotide translocator (ANT), a protein component of the mitochondrial permeability transition pore (mPTP). nih.gov By binding to critical thiol residues within the ANT, TBT induces the opening of the mPTP, which disrupts the mitochondrial membrane potential, causes mitochondrial swelling, and leads to the release of pro-apoptotic factors like cytochrome c. nih.gov This release is a key step in initiating the intrinsic apoptotic pathway. nih.gov The interaction with ANT can be prevented by dithiols (which have two sulfhydryl groups), but not by monothiols, highlighting the specific nature of the binding. nih.gov
Beyond the mitochondria, TBT interacts with other proteins. Studies on human erythrocyte membranes revealed that tributyltin compounds bind significantly with Band 3 protein, a major anion exchange protein. capes.gov.br This interaction can disrupt ion transport and compromise cell membrane integrity. capes.gov.br TBT has also been shown to affect protein tyrosine kinases (PTKs) and phospholipase C gamma (PLC-gamma) in human natural killer (NK) cells, though the effects can vary depending on concentration and exposure duration. nih.gov For example, a 60-minute exposure to 500 nM TBT increased the total levels of PLC-gamma by nearly 50%. nih.gov
The amphipathic nature of TBT, possessing both a non-polar tail and a polar head, facilitates its interaction with and disruption of cellular membranes. thermofisher.com TBT can partition into the lipid bilayer of both the plasma membrane and organellar membranes, such as the mitochondrial membrane. nih.govcdnsciencepub.com This insertion disrupts the membrane's structure and function. In Escherichia coli, tributyltin chloride acts as a transmembrane OH-/anion exchanger, dissipating the pH gradient across the cell membrane, which is crucial for energy-dependent processes like amino acid uptake. cdnsciencepub.comcdnsciencepub.com This disruption of ion gradients is a common mechanism of TBT toxicity. The interaction with membranes can lead to lysis, or rupture, of the cell, especially at higher detergent-to-lipid ratios. thermofisher.com The incorporation of TBT into the membrane alters its fluidity and permeability, contributing to the uncontrolled ion fluxes (e.g., Ca2+) that trigger cell death. researchgate.netnih.gov
Table 2: Key Biomolecular and Membrane Interactions of Tributyltin (TBT)
| Target | Molecular Component | Consequence of Interaction | Reference(s) |
|---|---|---|---|
| Mitochondria | Adenine Nucleotide Translocator (ANT) | Opening of the mitochondrial permeability transition pore (mPTP), decreased membrane potential, release of cytochrome c. | nih.gov |
| Bcl-2 Family Proteins | Decrease in anti-apoptotic Bcl-2, increase in pro-apoptotic Bax. | mdpi.com | |
| Plasma Membrane | Band 3 Protein (Erythrocytes) | Binding and potential disruption of anion transport. | capes.gov.br |
| Lipid Bilayer | Disruption of membrane integrity, altered permeability, dissipation of ion gradients. | researchgate.netcdnsciencepub.comcdnsciencepub.com | |
| Enzymes/Signaling Proteins | Caspases (e.g., Caspase-10, -3) | Activation leading to apoptotic cascade. | oup.comnih.gov |
| Protein Tyrosine Kinases (PTKs) | Altered phosphorylation state under specific exposure conditions. | nih.gov | |
| Phospholipase C gamma (PLC-gamma) | Increased total protein levels after acute exposure. | nih.gov |
This table summarizes findings from studies on various tributyltin compounds, including TBT-Br.
Analytical Methodologies for Detection and Speciation
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures into their individual components. For organotin analysis, gas chromatography (GC) is widely employed, often requiring a derivatization step to convert the polar and less volatile organotin halides into more volatile and thermally stable compounds suitable for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. tandfonline.com This combination allows for both the identification and quantification of tributyltin compounds. nih.gov In many GC-MS applications for organotin analysis, a derivatization step is necessary to make the analytes volatile enough for the GC process. academie-sciences.fr
Negative Ion Chemical Ionization (NICI) is a soft ionization technique in GC-MS that can significantly enhance sensitivity for certain compounds, including organotin halides. nih.govgcms.czthermofisher.com In one method, after extraction, tributyltin compounds are detected as their respective bromides. Doping the GC system with a dilute hydrobromic acid (HBr)-methanolic solution facilitates a halogen exchange, leading to the formation of tributyltin bromide, which can be sensitively detected. nih.gov NICI-MS has been shown to be highly selective and sensitive for the detection of TBT bromide. nih.gov The sensitivity of NICI can be 250 to 400 times greater than the more common electron impact (EI) mode. nih.govcanada.ca This enhanced sensitivity allows for the determination of tributyltin at the nanogram per liter level or lower in samples like seawater. nih.gov
Selected Ion Monitoring (SIM) is a GC-MS technique that increases the sensitivity of an analysis by monitoring only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. nih.gov This approach is particularly valuable for trace analysis of tributyltin. For instance, in the analysis of derivatized butyltins, specific ions are monitored for quantification. A common method involves derivatizing tributyltin with a Grignard reagent, such as hexyl magnesium bromide, to form hexylbutyltins. nih.gov In the SIM mode, specific mass-to-charge ratios (m/z) are selected for tributyltin and other butyltin compounds, as well as for an internal standard like tripentyltin. nih.gov This targeted approach allows for detection limits of less than 2 ng/L in water samples. nih.gov
Due to the low volatility of most organotin compounds, a derivatization step is typically required before GC analysis. academie-sciences.frnih.govscielo.br This involves converting the organotin compounds into more volatile tetraalkyl species. traceorganic.com A common and effective method is the use of Grignard reagents, such as hexyl magnesium bromide. nih.govnih.gov In this process, the butyltin compounds are reacted with the Grignard reagent to form more volatile derivatives. nih.govscribd.com For example, tributyltin is converted to hexyltributyltin. nih.gov This derivatization is a crucial step that facilitates the separation and subsequent detection by GC-based methods. nih.govnih.gov
Capillary Gas Chromatography with Flame Photometric Detection (GC-FPD)
Capillary Gas Chromatography with Flame Photometric Detection (GC-FPD) is another established method for the analysis of organotin compounds. scielo.brnih.gov The flame photometric detector is highly sensitive to compounds containing sulfur or phosphorus, and it can also be configured to detect other elements, including tin. This makes it a suitable detector for the analysis of derivatized organotin compounds. nih.gov Similar to GC-MS methods, a derivatization step is necessary. Butyltin compounds are often converted to their pentyl derivatives using a pentyl Grignard reagent before being analyzed by capillary GC-FPD. nih.gov The method has been successfully used for the simultaneous determination of tributyltin and its degradation products in biological materials. nih.gov Doping the GC column with hydrobromic acid has been shown to improve the direct analysis of tributyltin halides by GC-FPD, resulting in sharper and more symmetrical peaks. psu.edu
Two-Dimensional Heart-Cut GC for Interference Fractionation
For complex samples where co-eluting matrix components can interfere with the analysis of tributyltin, two-dimensional gas chromatography (2D-GC), specifically heart-cutting GC, offers a powerful solution. researchgate.netchromatographyonline.comnih.gov This technique involves separating a specific portion (a "heart-cut") of the eluent from the first GC column and transferring it to a second column with a different stationary phase for further separation. chromatographyonline.comnih.gov This allows for the isolation of the target analyte from interfering compounds. A two-dimensional heart-cut GC method coupled with mass spectrometry has been developed to fractionate tributyltin from interferences, which is particularly useful for achieving very low detection limits. researchgate.net This advanced separation technique is crucial for accurate quantification at the parts-per-quadrillion (ppq) level, as required by some environmental regulations. researchgate.net
Data Tables
Table 1: Research Findings on Analytical Methodologies
| Analytical Technique | Key Findings | Detection Limits | Reference |
|---|---|---|---|
| GC-MS with NICI | Doping the GC system with HBr-methanolic solution allows for direct detection of organotin bromides with high selectivity and sensitivity. | 20 pg/ml for TBT | nih.gov |
| GC-MS with SIM | Derivatization with hexyl magnesium bromide followed by SIM allows for linear calibration curves and trace-level detection. | < 2 ng/L | nih.gov |
| GC-FPD | Derivatization to pentyl derivatives enables simultaneous determination in biological tissues with high recovery rates. | 4-5 pg as tin | nih.gov |
| Two-Dimensional Heart-Cut GC-MS/MS | Effectively fractionates TBT from matrix interferences, enabling ultra-trace analysis. | 11 pg/L | researchgate.net |
Speciation Analysis of Organotin Compounds
The environmental impact and toxicity of organotin compounds are highly dependent on the specific chemical form (species). Therefore, speciation analysis, which involves the separation and quantification of individual organotin species, is essential.
The development of analytical methods for determining tributyltin in various environmental matrices requires careful optimization of extraction, clean-up, and detection steps to overcome matrix interferences and achieve the required sensitivity.
Seawater: For seawater analysis, methods often involve a pre-concentration step to enrich the low levels of TBT. Liquid-solid extraction (LSE) using C-18 bonded porous silica (B1680970) columns is a common technique. epa.gov The extracted TBT can then be analyzed by GC with electron-capture detection (GC/ECD). epa.gov Another approach involves liquid-liquid microextraction with toluene, followed by analysis using capillary GC-triple quadrupole mass spectrometry, which can detect underivatized TBT at very low levels. nih.gov Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) has also been used for trace analysis of TBT in seawater, offering high selectivity and sensitivity. nih.gov
Sediment: Sediments are a significant sink for TBT, and its analysis often requires more rigorous extraction procedures. Pressurized liquid extraction (PLE) with a hexane/tropolone mixture followed by Grignard derivatization and GC-MS analysis is an effective method. researchgate.net Methanol-acid digestion and acid-sonication extraction have also been developed. pjoes.com For purity and accurate quantification, isotope dilution GC-MS is often employed. europa.eugcms.cz The analysis of TBT in sediments is crucial for monitoring long-term contamination, as TBT can leach from sediments back into the water column. rsc.org
Biological Samples: In biological tissues, TBT can bioaccumulate to high concentrations. mst.dk Analytical procedures typically involve extraction from the tissue homogenate, derivatization, and analysis by GC. For example, butyltin compounds can be extracted as bromides from tissue homogenates using hydrobromic acid and ethyl acetate. nih.gov Microwave-assisted extraction is also a common technique for biological samples. researchgate.net Graphite furnace atomic absorption spectrometry (GFAAS) has been used for the determination of TBT in biological tissues after appropriate extraction and clean-up steps. tandfonline.com The analysis of certified reference materials, such as mussel tissue, is important for method validation and ensuring the accuracy of the results. pjoes.compjoes.comcput.ac.za
The following table summarizes some of the extraction and analytical techniques used for different environmental matrices.
| Environmental Matrix | Extraction/Pre-concentration Method | Analytical Technique | Reference(s) |
| Seawater | Liquid-Solid Extraction (LSE) with C-18 columns | GC/ECD | epa.gov |
| Liquid-Liquid Microextraction with toluene | GC-Triple Quadrupole MS | nih.gov | |
| Solid-Phase Extraction (SPE) | GC-FPD, GC-MS-TOF | pjoes.compjoes.com | |
| Sediment | Pressurized Liquid Extraction (PLE) with hexane/tropolone | GC-IDMS | europa.euresearchgate.net |
| Methanol-acid digestion, Acid-sonication | GC-FPD, GC-MS-TOF | pjoes.com | |
| Microwave-assisted extraction | GC-MS/MS, GC-QTOF | researchgate.nettandfonline.com | |
| Biological Samples | Extraction with hydrobromic acid and ethyl acetate | Capillary GC-FPD | nih.gov |
| Microwave-assisted extraction | GC-MS | researchgate.net | |
| Acid digestion and solid-phase extraction (SPE) | GFAAS | tandfonline.com |
Tributyltin (TBT) can be degraded in the environment and in organisms to form dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). gnest.org The toxicity of these metabolites differs from that of the parent compound, making their simultaneous determination important for a comprehensive environmental risk assessment.
Several analytical methods have been developed for the simultaneous determination of TBT, DBT, and MBT. A common approach involves extraction of the butyltin compounds, derivatization to increase their volatility, and subsequent analysis by gas chromatography. For instance, butyltin compounds can be extracted as bromides and then converted to pentyl derivatives using a Grignard reagent for analysis by capillary GC with a flame photometric detector (FPD). nih.gov This method has been successfully applied to determine the concentrations of TBT, DBT, and MBT in the liver and kidney of rats. nih.gov
High-performance liquid chromatography (HPLC) with UV detection has also been developed as a lower-cost alternative to high-resolution techniques for the determination of TBT, DBT, and MBT in water and sediment samples. researchgate.net For high accuracy and precision, isotope dilution GC-MS methods using mixed spikes containing isotopically enriched MBT, DBT, and TBT have been developed for the simultaneous determination of these compounds in various environmental matrices. gcms.cz
The relative concentrations of TBT, DBT, and MBT can provide insights into the degradation pathways and the age of the contamination. In many contaminated sites, DBT and MBT are primarily the result of TBT degradation rather than direct input. gnest.org
Purity Assessment and Characterization
The purity assessment and characterization of this compound are essential for its use as a standard in analytical methods and for understanding its chemical properties. Technical grade this compound is commercially available, often with a purity of around 90%. sigmaaldrich.com
For a comprehensive purity assessment, a combination of analytical techniques is recommended. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and identify organic impurities. orgsyn.org Inductively coupled plasma optical emission spectroscopy (ICP-OES) can be employed to determine the tin (Sn) and bromine (Br) content, providing information on the elemental composition.
Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing tributyltin compounds. To enhance volatility for GC separation, derivatization using a Grignard reagent, such as hexylmagnesium bromide, is often employed. The sample preparation for GC-MS analysis typically involves extraction, a clean-up step using solid-phase extraction, and derivatization.
The physical and spectroscopic properties of this compound and related compounds are well-documented. For example, ¹H and ¹³C NMR data, as well as high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy data, are available for the characterization of related tributyltin compounds. orgsyn.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This non-destructive technique provides detailed information about the chemical environment of specific atomic nuclei within the molecule. For organotin compounds like this compound, several types of NMR analyses are particularly informative, including ¹H, ¹³C, and ¹¹⁹Sn NMR.
¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the butyl chains. The spectra would be expected to show characteristic multiplets for the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (CH₂ adjacent to the tin atom) protons. The integration of these signals can confirm the ratio of protons in the different chemical environments, which is consistent with the tributyl structure.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify the carbon skeleton of the molecule. Each carbon atom in the butyl groups will produce a distinct signal, and its chemical shift is influenced by its proximity to the tin atom. Furthermore, the coupling between the carbon atoms and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can provide valuable structural information. researchgate.net One-bond coupling constants (¹J(Sn-C)) for organotin compounds are typically in the range of 1200 to 1500 Hz. huji.ac.il
¹¹⁹Sn NMR Spectroscopy: Tin has three NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and sensitivity. huji.ac.il The ¹¹⁹Sn NMR chemical shift is highly sensitive to the nature of the substituents attached to the tin atom. For tributyltin derivatives, the chemical shift provides a clear indication of the coordination environment of the tin center. As a reference, tetramethyltin (B1198279) is often used as an external standard with a chemical shift of δ = 0 ppm. rsc.org The ¹¹⁹Sn NMR spectrum of this compound would exhibit a characteristic resonance, and its precise chemical shift would be indicative of the presence of the bromine atom bonded to the tin. rsc.orgcapes.gov.br
The combination of these NMR techniques allows for a comprehensive characterization of the this compound molecule, confirming the presence and connectivity of the butyl groups and the bromine atom to the central tin atom.
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Content
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique used to determine the elemental composition of a sample. uni.lu It is particularly well-suited for quantifying the tin (Sn) and bromine (Br) content in this compound, thereby confirming its elemental formula and purity. americanelements.com
The fundamental principle of ICP-OES involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma, which can reach temperatures of 5,000 to 10,000 K. sigmaaldrich.com This extreme temperature causes the atoms in the sample to become excited and emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
For the analysis of this compound, the sample must first be prepared in a suitable liquid matrix. This may involve digestion with strong acids to break down the organometallic structure and bring the tin and bromine into solution. americanelements.com The resulting solution is then nebulized to create a fine aerosol that is introduced into the plasma.
Once in the plasma, the this compound molecules are atomized, and the individual tin and bromine atoms are excited. The spectrometer then measures the intensity of the specific emission lines for tin and bromine. By comparing these intensities to those of calibration standards with known concentrations, the precise amount of each element in the original sample can be determined. nih.gov
Hydride generation (HG) can be coupled with ICP-OES (HG-ICP-OES) to enhance the sensitivity for tin determination. nih.govnih.gov In this method, the tin in the sample is converted to a volatile hydride (stannane, SnH₄) before being introduced into the plasma. This technique can lower the detection limits, allowing for the accurate measurement of even trace amounts of tin. nih.gov
Future Research Directions and Emerging Trends
Advanced Computational Modeling and Structure-Activity Relationship Studies
Computational methods are becoming indispensable tools for forecasting the environmental risks associated with Tributyltin bromide and for understanding its interactions at a molecular level. These in silico approaches offer a cost-effective and rapid means to assess toxicity and guide the development of safer alternatives.
Advanced computational models are being employed to predict the distribution, persistence, and toxicity of tributyltin in aquatic environments. nih.gov Programs such as EPISuite® are utilized to estimate the environmental fate of TBT, but the accuracy of these predictions is significantly enhanced when default values are replaced with experimentally determined data. nih.gov For instance, the octanol-water partition coefficient (Kow) and the sediment-water partition coefficient (Kd) are critical parameters that influence TBT's behavior. nih.gov Research has shown that these values can vary depending on environmental conditions like salinity, pH, and temperature. nih.gov
Machine learning is also an emerging tool for developing predictive models. nih.gov These systems can be trained on existing experimental data for biodegradability and toxicity to forecast the risk associated with new or less-studied chemical compounds. nih.gov By analyzing chemical structures, these models can provide an initial assessment of a compound's potential environmental impact, guiding further experimental investigation. nih.gov
| Parameter | Prediction Method | Key Findings | Reference |
|---|---|---|---|
| Environmental Fate & Toxicity | EPISuite® Model | Model accuracy is significantly improved by inputting site-specific, experimental partition coefficients (Kow, Kd) instead of default values. nih.gov | nih.gov |
| Toxicity & Biodegradability | Machine Learning Systems | Can predict biodegradability and toxicity from chemical structure alone, helping to prioritize compounds for experimental testing. nih.gov | nih.gov |
| Receptor Affinity | Protein-Ligand Docking | Used to predict and confirm the binding affinity of TBT to biological targets like the ecdysteroid receptor. nih.gov | nih.gov |
Understanding how tributyltin interacts with biological molecules is crucial for explaining its toxicity. Computational studies, including protein-ligand docking, are used to elucidate these interactions. A significant finding is that trialkyltins, including TBT, can directly bind to the ligand-binding domain of the Retinoid X Receptor (RXR) with high affinity, acting as transcriptional activators. nih.govoup.com This interaction is a key molecular mechanism behind TBT's endocrine-disrupting effects. oup.com
Genomic and proteomic information is being used to compare the three-dimensional structure of target proteins across different species. nih.gov This comparative approach helps to identify conserved interaction patterns and understand why certain species may be more sensitive to TBT exposure. nih.gov Besides nuclear receptors, studies have also pointed to TBT's ability to inhibit oxidative phosphorylation by interacting with mitochondrial components. inchem.org In microorganisms, interactions also occur with cell wall components, such as melanin (B1238610) in fungi, which can bind TBT. nih.gov
Development of Novel Remediation Technologies
Given the persistence of tributyltin in sediments, developing effective and sustainable remediation technologies is a high priority. Research is moving beyond conventional methods, which are often costly and energy-intensive, towards innovative biological and physicochemical strategies. researchgate.netnih.gov
Bioremediation leverages the ability of microorganisms to degrade TBT into less harmful substances. nih.gov The primary degradation pathway involves the sequential removal of butyl groups, transforming TBT into dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin. nih.govresearchgate.net Research has identified several bacterial strains, such as Pseudomonas spp. and Bacillus spp., that are tolerant to TBT and capable of its degradation. mdpi.com
"Enhanced bioremediation" involves stimulating the activity of these native microorganisms by adding nutrients or other substances to accelerate the degradation process. cpeo.org Studies have demonstrated that certain bacterial isolates can significantly reduce TBT concentrations in spiked sediment over time, highlighting the potential for in situ remediation approaches that are less disruptive to the environment. mdpi.com
| Bacterial Isolate | TBT Reduction (%) in Spiked Sediment | Study Duration | Reference |
|---|---|---|---|
| Isolate C22 (Unidentified) | 47.2% | 120 days | mdpi.com |
| Isolate C7 (Unidentified) | 42.6% | 120 days | mdpi.com |
| Pseudomonas putida | Demonstrated potential to transform TBT into less toxic compounds. | 48 hours (in media) | mdpi.com |
| Serratia marcescens | Demonstrated potential to transform TBT into less toxic compounds. | 48 hours (in media) | mdpi.com |
Alongside biological methods, sustainable physicochemical approaches are being developed. These methods aim for rapid degradation of TBT without the high energy costs associated with techniques like thermal treatment. nih.gov Advanced Oxidation Processes (AOPs), such as treatment with Fenton's reagent (hydrogen peroxide and ferrous iron) and electrochemical oxidation, have shown great potential. nih.gov These techniques generate highly reactive hydroxyl radicals that can break down organic pollutants into simpler, less harmful compounds. nih.gov
Research has shown that Fenton's reagent can effectively degrade TBT and its derivatives in contaminated water and sediment leachates. nih.gov Similarly, adsorption techniques using materials like activated carbon, silica (B1680970), and composites have been investigated for their ability to remove TBT from water. researchgate.net These sustainable approaches offer promising alternatives for treating heavily contaminated sites. nih.gov
Integrated Assessment of Toxicological Pathways
A comprehensive understanding of TBT's toxicity requires an integrated assessment of the complex molecular and cellular pathways it disrupts. Modern analytical techniques, such as metabolomics and transcriptomics ("multi-omics"), are providing unprecedented insight into the biological response to TBT exposure. nih.gov
Studies on marine organisms like clams and cuttlefish have revealed that TBT induces significant metabolic disturbances. nih.govnih.gov In the clam Ruditapes decussatus, TBT exposure was found to disrupt the levels of organic osmolytes like taurine, betaine, and glycine, and to increase metabolites associated with anaerobic metabolism, suggesting cellular stress and energy imbalance. nih.gov
A multi-omics analysis in the cuttlefish Sepia pharaonis showed that TBT exposure causes substantial oxidative stress. nih.gov This was evidenced by changes in the expression of genes related to reactive oxygen species (ROS) metabolism and the antioxidant system. nih.gov The study also identified a marked increase in metabolites involved in scavenging ROS, particularly those related to glutathione (B108866) metabolism and arginine biosynthesis. nih.gov This integrated approach allows researchers to connect molecular initiating events with adverse outcomes, providing a more complete picture of the toxicological pathways and supporting more robust risk assessments. researchgate.net
Multi-Omics Approaches to Understand Complex Biological Responses
Future research on Tributyltin (TBT) compounds, such as this compound, is increasingly leveraging multi-omics approaches to unravel the complex biological responses to exposure. This strategy integrates data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic understanding of the molecular mechanisms underlying TBT toxicity. mdpi.com By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites, researchers can move beyond single-endpoint analyses and construct a comprehensive picture of how an organism responds to TBT at multiple biological levels. mdpi.com
A recent study on the cuttlefish (Sepia pharaonis) exemplifies the power of this approach. Researchers used a combination of physiological, histological, and multi-omics techniques to investigate the toxic effects of TBT. nih.gov Their findings revealed that TBT exposure led to significant oxidative stress in the digestive glands. nih.gov Transcriptome analysis identified the differential expression of genes involved in reactive oxygen species (ROS) metabolism and antioxidant pathways. nih.gov Furthermore, metabolome analysis showed elevated levels of metabolites associated with scavenging ROS, such as oxidized glutathione and certain amino acids. nih.gov The integrated analysis of both transcriptome and metabolome data indicated that at lower concentrations, the cuttlefish could counteract TBT-induced oxidative stress through its antioxidant enzyme system. nih.gov However, higher concentrations of TBT overwhelmed this system, indicating a dose-dependent shift in the organism's defense mechanisms. nih.gov
This multi-omics strategy allows for a more in-depth understanding of the intricate network of biological pathways affected by TBT. mdpi.com It can help identify key molecular initiating events and adverse outcome pathways, which are crucial for risk assessment. mdpi.com By providing a comprehensive view of the biological system, multi-omics approaches can uncover novel biomarkers of exposure and effect, leading to more sensitive and specific monitoring tools.
| Omics Field | Molecular Read-out | Insights into this compound Effects |
| Genomics | Genes (DNA) | Identifies genetic predispositions to TBT toxicity and potential mutations. |
| Transcriptomics | RNA and/or cDNA | Reveals changes in gene expression patterns in response to TBT exposure. nih.gov |
| Proteomics | Proteins | Quantifies alterations in protein abundance and modifications, identifying protein targets of TBT. |
| Metabolomics | Metabolites | Measures changes in small molecule profiles, indicating metabolic disruptions caused by TBT. nih.gov |
Long-Term and Low-Dose Exposure Studies
A critical area for future research is the investigation of the effects of long-term, low-dose exposure to Tributyltin compounds. While acute, high-dose toxicity is well-documented, the subtle and cumulative impacts of chronic exposure to environmentally relevant concentrations are less understood. cdc.gov Such studies are essential for accurately assessing the risks posed by persistent environmental contaminants like this compound.
Recent studies have begun to address this knowledge gap. For instance, research on female mice demonstrated that subchronic, low-dose exposure to TBT chloride resulted in significant reproductive abnormalities. nih.govresearchgate.net The study reported irregular estrous cyclicity and a reduction in the number of primordial and primary ovarian follicles, suggesting an impairment of the ovarian follicular reserve. nih.govresearchgate.net These findings highlight the potential for low-level TBT exposure to have profound effects on reproductive health.
Another study in mice found that a 4-week exposure to low-dose TBT induced hypoinsulinemic hyperglycemia, characterized by increased fasting blood glucose and decreased plasma insulin. nih.gov This effect was linked to oxidative stress-triggered pancreatic β-cell apoptosis. nih.gov Importantly, the study also suggested that the hyperglycemia could be reversible after the cessation of TBT exposure, indicating a potential for recovery if the environmental stressor is removed. nih.gov
Long-term studies in rats exposed to Tributyltin oxide have also shown alterations in immunological parameters at relatively low dose levels. cdc.gov These studies observed effects on both specific and nonspecific resistance, underscoring the immune system as a sensitive target of chronic TBT exposure. cdc.gov The no-observed-adverse-effect level (NOAEL) and lowest-observed-adverse-effect level (LOAEL) derived from such studies are critical for establishing safety guidelines and regulatory limits for TBT compounds. cdc.gov
| Study Focus | Organism | Key Findings of Low-Dose/Long-Term Exposure |
| Reproductive Health | Mice | Irregular estrous cyclicity, reduced ovarian follicular reserve. nih.govresearchgate.net |
| Metabolic Effects | Mice | Reversible hypoinsulinemic hyperglycemia, pancreatic β-cell apoptosis. nih.gov |
| Immunotoxicity | Rats | Alterations in parameters of specific and nonspecific immune resistance. cdc.gov |
Interdisciplinary Research for Comprehensive Environmental Management
Bridging Chemistry, Biology, Environmental Science, and Public Health
A comprehensive approach to managing the environmental risks of this compound necessitates interdisciplinary research that integrates knowledge from chemistry, biology, environmental science, and public health. This holistic perspective is crucial for understanding the complete lifecycle of the compound, from its chemical properties and environmental fate to its biological impacts and consequences for human populations.
Chemistry provides the foundational understanding of this compound's structure, stability, and reactivity. This knowledge is essential for developing analytical methods to detect and quantify the compound in various environmental matrices, such as water, sediment, and biota. inchem.org Chemical studies also inform the potential for degradation and transformation in the environment, identifying less toxic derivatives that may be formed through processes like debutylation. nih.gov
Biology elucidates the mechanisms of toxicity and the adverse effects of this compound on living organisms. nih.gov This includes studying its bioaccumulation in food webs, its interaction with cellular components, and its disruption of physiological processes. nih.gov Biological research helps to identify the most sensitive species and life stages, providing critical data for ecological risk assessments. inchem.org
Environmental Science investigates the transport, distribution, and persistence of this compound in ecosystems. inchem.org This field examines how the compound moves through different environmental compartments and the factors that influence its bioavailability. By understanding the sources of environmental pollution, such as its historical use as an antifoulant and biocide, environmental scientists can develop strategies for remediation and source control. inchem.org
Public Health assesses the potential risks to human populations from exposure to this compound. This involves evaluating various exposure pathways, such as the consumption of contaminated seafood. cdc.gov By integrating toxicological data from biological studies with exposure information from environmental science, public health professionals can characterize the risk to human health and inform regulatory policies aimed at protecting the public. cdc.govcdc.gov
The synergy of these disciplines allows for a more complete and effective environmental management strategy. For example, understanding the microbial interactions that can detoxify Tributyltin compounds—a topic at the intersection of biology and environmental science—can inform the development of bioremediation technologies. nih.gov Similarly, interdisciplinary projects can engage students and researchers in addressing complex environmental issues, fostering a collaborative approach to problem-solving.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying tributyltin bromide (TBT-Br) in environmental or biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for TBT-Br analysis. Derivatization using Grignard reagents (e.g., hexylmagnesium bromide) enhances volatility for GC separation. Sample preparation involves extraction (e.g., acid leaching), clean-up (solid-phase extraction), and derivatization . For purity assessment, combine nuclear magnetic resonance (NMR) spectroscopy with inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm Sn and Br content .
- Data Validation : Cross-validate results with certified reference materials and spike-recovery experiments to address matrix effects.
Q. How is this compound synthesized, and what are critical parameters for optimizing yield?
- Synthetic Route : TBT-Br is typically synthesized via the reaction of SnCl₄ with n-butylmagnesium bromide (C₄HₙMgBr) in toluene under a nitrogen atmosphere. Key parameters include:
- Temperature: 50–60°C (prevents side reactions).
- Solvent: Anhydrous toluene minimizes hydrolysis.
- Stoichiometry: Excess Grignard reagent ensures complete conversion .
Advanced Research Questions
Q. What mechanistic insights explain TBT-Br’s endocrine-disrupting activity in transcriptional regulation?
- Experimental Design : Utilize reporter cell lines (e.g., IZ-VDRE for vitamin D receptor agonism/antagonism) to assess TBT-Br’s dose-dependent effects. Compare with structurally similar organotins (e.g., TBT-Cl, TBT-I) to isolate halogen-specific interactions .
- Contradiction Analysis : Discrepancies in reported EC₅₀ values may arise from cell line variability (e.g., PAZ-PPARγ vs. IZ-VDRE). Validate using orthogonal assays (e.g., qPCR for target gene expression) .
Q. How can isotopic labeling techniques improve tracking of TBT-Br degradation pathways in environmental systems?
- Methodology : Synthesize deuterated TBT-Br via tributyltin deuteride (Bu₃SnD) in radical-mediated reactions. Use GC-MS with isotopic pattern deconvolution to trace degradation intermediates (e.g., dibutyltin species) .
- Data Interpretation : Compare degradation kinetics in aerobic vs. anaerobic conditions to model environmental persistence .
Q. What strategies resolve contradictions in TBT-Br toxicity data across species or experimental models?
- Approach : Conduct meta-analyses of LC₅₀/EC₅₀ values from zebrafish, mollusks, and mammalian cell lines. Apply hierarchical Bayesian modeling to account for interspecies variability and exposure duration differences .
- Case Study : Zebrafish studies show higher TBT-Br bioaccumulation in lipid-rich tissues; reconcile with in vitro data by incorporating lipidomics into toxicity assessments .
Methodological Guidance for Data Reporting
- Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) and analytical instrument parameters (e.g., GC column type, MS ionization mode) to enable replication .
- Conflict Resolution : Use sensitivity analysis to identify outlier datasets and design follow-up experiments (e.g., isotopic tracing or knock-out models) to test hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
